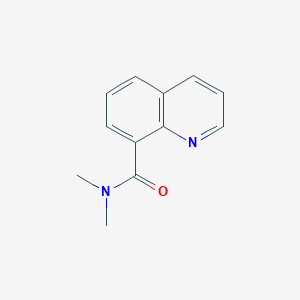

N,N-dimethylquinoline-8-carboxamide

Description

N,N-Dimethylquinoline-8-carboxamide is a quinoline derivative characterized by a carboxamide group at the 8-position of the quinoline ring, with two methyl groups attached to the amide nitrogen. Its molecular formula is C₁₂H₁₂N₂O (molecular weight: 200.24 g/mol). The compound is synthesized via the reaction of quinoline-8-carboxylic acid (CAS: 86-59-9) with dimethylamine, typically using coupling agents to form the amide bond .

Properties

IUPAC Name |

N,N-dimethylquinoline-8-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14(2)12(15)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFKGLXJEKJXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Effects

- Chlorine substituents in N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide enhance solubility through halogen bonding interactions .

- Bulkier Substituents (e.g., cyclohexyl, quinolinyl): Larger groups like dicyclohexyl or quinolinyl substituents increase steric hindrance, which may reduce membrane permeability but improve target specificity .

Preparation Methods

Quinoline Core Construction via Friedländer Synthesis

The Friedländer quinoline synthesis remains a cornerstone for constructing the quinoline scaffold. This method involves the condensation of 2-aminobenzaldehyde derivatives with ketones or cyclic ketones under acidic conditions. For N,N-dimethylquinoline-8-carboxamide, the 8-carboxamide group must be pre-installed or introduced post-cyclization.

In a solvent-free adaptation, poly(phosphoric acid (PPA) catalyzes the reaction between 2-aminobenzaldehyde derivatives and pentan-2,3-dione at 90°C, yielding 4-arylquinoline intermediates . While this method efficiently forms the quinoline ring, the 8-carboxamide group necessitates additional functionalization steps. For example, starting with 2-amino-4-nitrobenzoic acid derivatives allows subsequent reduction of the nitro group to an amine, followed by amidation with dimethylamine .

Direct Functionalization at the 8-Position

Introducing the carboxamide group at the 8-position demands strategic substitution reactions. A two-step approach involves:

-

Nitration and Reduction : Nitration of quinoline at the 8-position (directed by the meta effect of the ring nitrogen) produces 8-nitroquinoline. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine.

-

Amidation : The resulting 8-aminoquinoline is acylated with dimethylcarbamoyl chloride or subjected to a coupling reagent (e.g., HATU) with dimethylamine.

This route is limited by the challenges of regioselective nitration and side reactions. Alternatively, pre-functionalized starting materials, such as 2-substituted 4-nitroanilines, enable direct incorporation of the carboxamide group during quinoline formation .

Multi-Component Domino Reactions

Domino reactions streamline the synthesis by combining cyclization and functionalization in a single pot. A representative protocol involves:

-

Benzylic Azide Activation : Benzylic azides (e.g., 1-azidoethylbenzene) react with ethyl 3-ethoxyacrylate in toluene under triflic acid (TfOH) catalysis, forming dihydroquinoline intermediates .

-

Oxidation and Functionalization : Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic quinoline core. Subsequent hydrolysis of the ester group at the 3-position and amidation with dimethylamine introduces the carboxamide moiety.

This method’s efficiency depends on the oxidative stability of intermediates and the selectivity of amidation reagents.

Solid-Phase Synthesis for Medicinal Chemistry Applications

In drug discovery, solid-phase synthesis enables rapid diversification. A resin-bound 8-bromoquinoline undergoes palladium-catalyzed cross-coupling with a dimethylcarbamoyl moiety. For example:

-

Buchwald–Hartwig Amination : A palladium catalyst (e.g., Pd₂(dba)₃) facilitates coupling between 8-bromoquinoline and dimethylamine, though this typically yields 8-aminoquinoline.

-

Carbonylation : Alternatively, carbonylation with CO in the presence of dimethylamine and a palladium catalyst (e.g., Pd(OAc)₂) directly forms the 8-carboxamide .

This approach is advantageous for high-throughput screening but requires optimization of coupling conditions to minimize side products.

Analytical Validation and Spectral Data

Critical to method validation, spectroscopic characterization confirms structural integrity:

-

¹H NMR : The dimethylamino group resonates as a singlet at δ 3.0–3.2 ppm, while aromatic protons at the 8-position exhibit deshielding (δ 8.5–9.0 ppm) .

-

¹³C NMR : The carboxamide carbonyl appears at δ 165–170 ppm, with quaternary carbons adjacent to the amide at δ 120–130 ppm .

-

IR Spectroscopy : Stretching vibrations for the amide C=O (1680–1700 cm⁻¹) and N–H (if present, 3300 cm⁻¹) are diagnostic .

Challenges and Optimization Strategies

-

Regioselectivity : Competing substitution at the 5- or 7-positions necessitates directing groups (e.g., nitro, methoxy) or sterically hindered reagents.

-

Amidation Efficiency : Direct amidation of 8-carboxyquinoline often requires activating agents (e.g., SOCl₂, EDCI) to mitigate poor nucleophilicity of dimethylamine.

-

Purification : Silica gel chromatography with gradient elution (hexane/EtOAc) effectively separates this compound from regioisomers .

Case Study: Anti-Inflammatory Agent Synthesis

A medicinal chemistry route to 4-[(3-chloro-4-fluorophenyl)amino]-6-[(1H-imidazol-5-ylmethyl)amino]-N,N-dimethylquinoline-8-carboxamide (compound 18 ) illustrates advanced tactics:

-

Quinoline Formation : 2-Bromo-4-nitroaniline undergoes Friedländer condensation with ethyl acetoacetate, yielding 8-bromoquinoline-3-carboxylate.

-

Functionalization : Sequential amination at C-4 and C-6 positions introduces the anilino and imidazolylmethylamino groups.

-

Carboxamide Installation : Hydrolysis of the ethyl ester to carboxylic acid, followed by HATU-mediated coupling with dimethylamine, furnishes the target compound .

This pathway highlights the interplay between quinoline core construction and late-stage amidation.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N,N-dimethylquinoline-8-carboxamide?

Synthesis typically involves multi-step organic reactions, starting with functionalization of the quinoline core. Key steps include:

- Carboxamide introduction : Reacting 8-quinolinecarboxylic acid with dimethylamine under coupling agents like EDC/HOBt .

- Purification : Column chromatography or recrystallization (e.g., using petroleum ether/ethyl acetate mixtures) to isolate the product .

- Yield optimization : Adjusting reaction temperature (e.g., 130°C for Vilsmeier-Haack formylation) and stoichiometry of reagents (e.g., POCl₃:DMF ratios) .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethylamide protons at δ 3.0–3.5 ppm) .

- X-ray crystallography : Resolves molecular geometry (e.g., planarity of the quinoline ring and dihedral angles of substituents) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₃N₂O) and isotopic patterns .

Q. How does the dimethylamide group influence the compound’s mechanism of action in biological systems?

The dimethylamide moiety enhances:

- Hydrogen bonding : Interaction with target proteins (e.g., kinases or DNA gyrases) via the carboxamide oxygen .

- Lipophilicity : Improved membrane permeability compared to carboxylic acid analogs, as shown in comparative antimalarial studies .

- Metabolic stability : Resistance to esterase-mediated hydrolysis due to steric hindrance from dimethyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of quinoline-8-carboxamide derivatives?

Contradictions arise from variations in substituent placement and assay conditions. Methodological approaches include:

- Systematic substitution : Compare analogs with halogen, methoxy, or trifluoromethyl groups at positions 2, 4, or 7 .

- Binding assays : Use surface plasmon resonance (SPR) to quantify affinity differences (e.g., dimethylamide vs. ethylamide derivatives) .

- Meta-analysis : Cross-reference datasets from independent studies to identify confounding factors (e.g., cytotoxicity thresholds) .

Q. What experimental design considerations are critical for evaluating the compound’s pharmacokinetic profile?

- Solubility testing : Assess in biorelevant media (e.g., FaSSIF/FeSSIF) to predict oral bioavailability .

- Metabolic stability assays : Use liver microsomes to measure CYP450-mediated degradation rates .

- In vivo imaging : Radiolabel the compound (e.g., ¹⁴C-dimethylamide) for tissue distribution studies .

Q. How do computational methods aid in predicting off-target interactions of this compound?

- Molecular docking : Screen against databases (e.g., ChEMBL) to identify potential off-targets like adenosine receptors .

- Machine learning : Train models on quinoline derivative datasets to predict toxicity profiles (e.g., hERG channel inhibition) .

- MD simulations : Analyze conformational stability in lipid bilayers to refine permeability predictions .

Data Interpretation Challenges

Q. How should researchers address discrepancies in reported IC₅₀ values across cell-based assays?

- Normalize data : Control for variables like cell passage number, serum concentration, and incubation time .

- Dose-response validation : Repeat assays with orthogonal methods (e.g., ATP-based viability vs. caspase-3 activation) .

- Benchmark against standards : Compare with reference compounds (e.g., chloroquine for antimalarial assays) .

Q. What strategies validate the compound’s selectivity for a target enzyme versus closely related isoforms?

- Kinase profiling panels : Test against 100+ kinases to identify cross-reactivity (e.g., Pim-1 vs. Pim-2) .

- Crystallographic overlay : Compare binding modes of the compound with isoform-specific co-crystal structures .

- Gene knockout models : Confirm activity loss in CRISPR-edited cell lines lacking the target isoform .

Comparative Analysis

Q. How does this compound compare to halogenated analogs in terms of photostability and fluorescence properties?

- Photostability : Dimethylamide derivatives show reduced UV degradation compared to bromo or chloro analogs (t₁/₂ > 24 hrs under 365 nm) .

- Fluorescence quenching : The dimethyl group minimizes aggregation-caused quenching (ACQ), enhancing utility as a probe .

Q. What structural modifications improve the compound’s potency against drug-resistant pathogens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.